6-Bromo-2H-pyrano[2,3-B]pyridin-4(3H)-one
Overview
Description
6-Bromo-2H-pyrano[2,3-B]pyridin-4(3H)-one is a heterocyclic compound that features a pyrano-pyridine fused ring system with a bromine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2H-pyrano[2,3-B]pyridin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-hydroxy-4-pyridinecarboxaldehyde with suitable reagents to form the desired pyrano-pyridine structure. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2H-pyrano[2,3-B]pyridin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized pyrano-pyridine derivatives .
Scientific Research Applications
6-Bromo-2H-pyrano[2,3-B]pyridin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the synthesis of bioactive molecules that can be tested for various biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2H-pyrano[2,3-B]pyridin-4(3H)-one in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
2H-pyrano[2,3-B]pyridin-4(3H)-one: Lacks the bromine atom, which can significantly alter its reactivity and biological activity.
6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one: Similar structure with a chlorine atom instead of bromine, which may affect its chemical properties and applications.
Uniqueness: 6-Bromo-2H-pyrano[2,3-B]pyridin-4(3H)-one is unique due to the presence of the bromine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for developing new derivatives with potentially enhanced biological or material properties .
Properties
IUPAC Name |
6-bromo-2,3-dihydropyrano[2,3-b]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-3-6-7(11)1-2-12-8(6)10-4-5/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLGHRGVFAGBAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196155-15-3 | |
Record name | 6-bromo-2H,3H,4H-pyrano[2,3-b]pyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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